

An In-Depth Technical Guide to 1-(Dimethylamino)-2-methylpropan-2-ol

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Compound of Interest

Compound Name: 1-(Dimethylamino)-2-methylpropan-2-ol

Cat. No.: B085811

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Introduction: **1-(Dimethylamino)-2-methylpropan-2-ol** is a tertiary amino alcohol, a class of organic compounds that feature both a hydroxyl (-OH) and a tertiary amine functional group. Its structure, containing a sterically hindered tertiary alcohol, makes it a subject of interest for chemists exploring scaffolds for organic synthesis. This guide provides a comprehensive overview of its chemical identity, properties, plausible synthetic routes, and potential applications, with a focus on providing practical insights for researchers and drug development professionals. A critical aspect of understanding this compound is distinguishing it from its more commonly cited structural isomers, a distinction that will be clarified herein to ensure scientific precision.

Part 1: Core Chemical Identity and Properties

Accurate identification is the bedrock of chemical research. The following section details the key identifiers for **1-(Dimethylamino)-2-methylpropan-2-ol** and contrasts its properties with those of its common isomers to prevent ambiguity in experimental design.

Chemical Identifiers

The definitive identifier for this compound is its CAS number: 14123-48-9.^[1] Other key identifiers are summarized in the table below.

Identifier	Value	Source
CAS Number	14123-48-9	PubChem[1]
IUPAC Name	1-(dimethylamino)-2-methylpropan-2-ol	PubChem[1]
Molecular Formula	C ₆ H ₁₅ NO	PubChem[1]
Molecular Weight	117.19 g/mol	PubChem[1]
Canonical SMILES	CC(C)(CN(C)C)O	PubChem[1]
InChI Key	XTYRIICDYQTTTC-UHFFFAOYSA-N	PubChem[1]
Synonyms	1-(Dimethylamino)-2-methyl-2-propanol, 2-(Dimethylaminomethyl)-2-propanol	PubChem[1]

Structural Representation

The structure of **1-(Dimethylamino)-2-methylpropan-2-ol** is foundational to its chemical behavior.

Caption: 2D structure of **1-(dimethylamino)-2-methylpropan-2-ol**.

Physicochemical Properties and Isomeric Comparison

While extensive experimental data for **1-(Dimethylamino)-2-methylpropan-2-ol** is not widely published, computed properties are available.[1] It is crucial for researchers to avoid confusing this compound with its isomers, which have well-documented but different physical properties.

Table 1: Physicochemical Properties of **1-(Dimethylamino)-2-methylpropan-2-ol** and Its Isomers

Property	1-(Dimethylamino)-2-methylpropan-2-ol (CAS: 14123-48-9)	1-Dimethylamino-2-propanol (CAS: 108-16-7)	2-(Dimethylamino)-2-methyl-1-propanol (CAS: 7005-47-2)
Molecular Formula	C ₆ H ₁₅ NO	C ₅ H ₁₃ NO	C ₆ H ₁₅ NO
Molecular Weight	117.19 g/mol	103.16 g/mol	117.19 g/mol
Boiling Point	Data not available	121-127 °C[2]	134-136 °C
Density	Data not available	0.837 g/mL at 25 °C	0.91 g/mL at 25 °C (for 80% solution)
XLogP3 (Computed)	0.2[1]	0.0	0.2
Topological Polar Surface Area	23.5 Å ² [1]	23.5 Å ²	23.5 Å ²

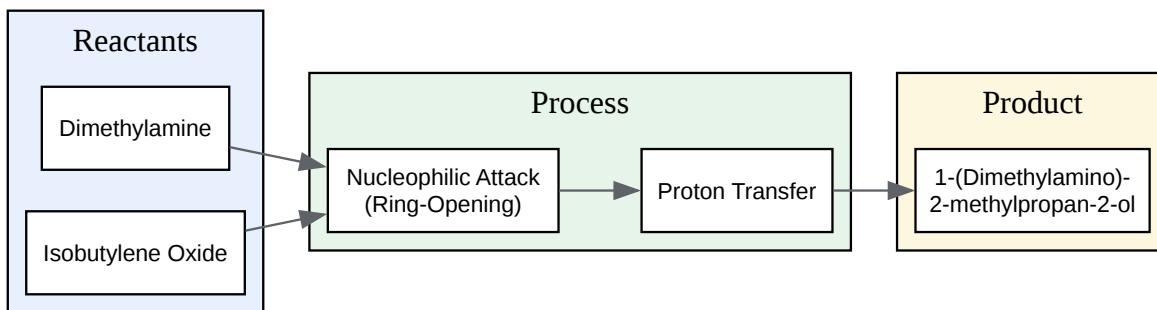
Note: The lack of published experimental data for the target compound suggests it is less common in commercial and research applications than its isomers.

Part 2: Synthesis and Manufacturing

A reliable synthetic pathway is essential for obtaining any chemical for research. While a specific, peer-reviewed protocol for **1-(Dimethylamino)-2-methylpropan-2-ol** is not prominent in the literature, a chemically sound and plausible route can be designed based on established reactions of epoxides with amines.

Proposed Synthetic Pathway: Epoxide Ring-Opening

The most direct and logical synthesis involves the nucleophilic ring-opening of 1,2-epoxy-2-methylpropane (isobutylene oxide) with dimethylamine. In this reaction, the dimethylamine acts as a nucleophile, attacking one of the carbon atoms of the epoxide ring. Due to the steric hindrance of the tertiary carbon, the attack preferentially occurs at the less substituted primary carbon, leading to the desired product.



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Caption: Proposed synthesis workflow via epoxide ring-opening.

Experimental Protocol (Representative)

This protocol is adapted from the well-documented synthesis of the analogous compound, 1-dimethylamino-2-propanol, from propylene oxide.^[3] Researchers should optimize conditions for the specific reactants.

Materials:

- 1,2-Epoxy-2-methylpropane (Isobutylene Oxide)
- Anhydrous Dimethylamine (can be used as a solution in a suitable solvent like THF or ethanol)
- Methanol or Ethanol (as solvent)
- Reaction vessel suitable for pressure (e.g., a sealed tube or autoclave)
- Magnetic stirrer and heating mantle

Procedure:

- Charging the Vessel: In a clean, dry pressure-rated reaction vessel, add a solution of dimethylamine in methanol. Cool the vessel in an ice bath to minimize the vapor pressure of dimethylamine.

- Reactant Addition: Slowly add 1,2-epoxy-2-methylpropane (1.0 equivalent) to the cooled dimethylamine solution with continuous stirring.
- Reaction: Seal the vessel securely. Allow the mixture to warm to room temperature, then heat to 60-80°C. The reaction is typically exothermic and should be monitored. Maintain heating for 12-24 hours.
 - Causality Insight: Heating provides the necessary activation energy for the ring-opening reaction. Using a sealed vessel is crucial to contain the volatile dimethylamine and prevent its loss, ensuring the reaction proceeds to completion.
- Work-up: After cooling the vessel to room temperature, carefully vent any excess pressure. Transfer the reaction mixture to a round-bottom flask.
- Purification: Remove the solvent and excess dimethylamine under reduced pressure using a rotary evaporator. The resulting crude product can be purified by fractional distillation under vacuum to yield pure **1-(Dimethylamino)-2-methylpropan-2-ol**.
 - Self-Validation: The purity of the final product should be confirmed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to verify the structure and identify any residual starting materials or byproducts.

Part 3: Applications in Research and Development

While specific, high-profile applications for **1-(Dimethylamino)-2-methylpropan-2-ol** are not widely documented, its structure suggests potential utility as a chemical intermediate or building block.

- Intermediate in Organic Synthesis: Chemical suppliers market this compound as a versatile small molecule scaffold and an intermediate for synthesizing pharmaceuticals and agrochemicals.^{[4][5]} The combination of a sterically hindered tertiary alcohol and a nucleophilic tertiary amine allows for a range of potential chemical transformations. The hydroxyl group can be derivatized, while the amine can act as a base, catalyst, or be quaternized to form ammonium salts.

- Potential as a Ligand or Catalyst: The amino alcohol motif is common in ligands for asymmetric synthesis. Although this specific compound is achiral, its derivatives could potentially serve as ligands in metal-catalyzed reactions. The nitrogen and oxygen atoms can act as a bidentate ligand, coordinating to a metal center.
- Comparison to Isomers: It is noteworthy that the isomer 1-dimethylamino-2-propanol is a component of the pharmaceutical Inosine pranobex and is used in various syntheses.[2][3] The lack of similar documented applications for **1-(Dimethylamino)-2-methylpropan-2-ol** may suggest that the steric hindrance around its tertiary alcohol makes it either less reactive or less effective in biological or catalytic systems compared to its less hindered isomers. For a drug development professional, this implies that it is a relatively unexplored scaffold.

Part 4: Safety, Handling, and Storage

Based on GHS classifications provided by suppliers and databases like PubChem, **1-(Dimethylamino)-2-methylpropan-2-ol** is a hazardous chemical requiring careful handling.[1]

GHS Hazard Classification

GHS Hazard Statement	Code	Description
Flammable Liquid	H226	Flammable liquid and vapor
Skin Irritation	H315	Causes skin irritation
Serious Eye Damage	H318	Causes serious eye damage
Respiratory Irritation	H335	May cause respiratory irritation

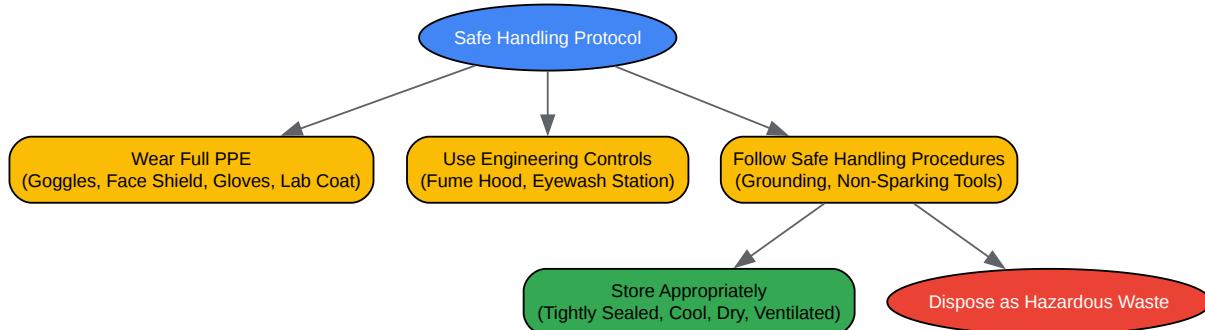
Source: PubChem[1]

Safe Handling Protocol

Objective: To handle **1-(Dimethylamino)-2-methylpropan-2-ol** safely, minimizing risk of exposure and fire.

- Engineering Controls: Work exclusively in a well-ventilated chemical fume hood to control vapors. Ensure an eyewash station and safety shower are immediately accessible.

- Personal Protective Equipment (PPE):
 - Eye Protection: Wear chemical safety goggles and a face shield.
 - Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene).
 - Body Protection: Wear a flame-retardant lab coat.
- Handling:
 - Ground and bond containers when transferring the liquid to prevent static discharge, as it is a flammable liquid.
 - Use non-sparking tools.
 - Avoid contact with skin, eyes, and clothing. Do not breathe vapors.
- In Case of a Spill:
 - Remove all sources of ignition.
 - Absorb the spill with an inert, non-combustible material (e.g., vermiculite or sand).
 - Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
- Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.



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Caption: Key pillars of the safe handling workflow.

Storage

Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames. Keep it segregated from incompatible materials such as strong oxidizing agents and acids.

Conclusion

1-(Dimethylamino)-2-methylpropan-2-ol (CAS: 14123-48-9) is a tertiary amino alcohol with potential as a chemical intermediate. While its physicochemical properties and applications are not as well-documented as its structural isomers, its synthesis is achievable through standard organic chemistry reactions. The primary value of this guide for the research and drug development community lies in its clear identification of the compound, the provision of a plausible and detailed synthetic protocol, and the honest appraisal of its current standing in the scientific literature. The lack of specific documented uses presents an opportunity for novel exploration of this sterically hindered scaffold in catalysis, materials science, and pharmaceutical development.

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